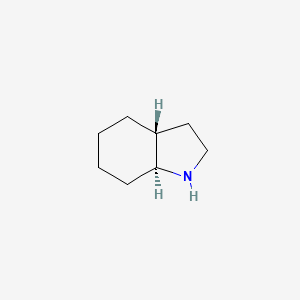

trans-Octahydro-1H-indole

Description

Significance of Fused Bicyclic Nitrogen Heterocycles in Chemical Research

Fused bicyclic nitrogen heterocycles are a cornerstone of modern chemical and pharmaceutical research. These structural motifs are prevalent in a vast array of biologically active molecules, including alkaloids, vitamins, and enzymes. rsc.orgnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority—approximately 59% to 82% in recent analyses—of unique small-molecule drugs contain at least one nitrogen heterocycle. rsc.orgnih.govacs.orgacs.org

The prevalence of these structures in drug design is attributed to several factors. The nitrogen atom can form crucial hydrogen bonds with biological targets like DNA and proteins, and the rigid, three-dimensional architecture of fused ring systems allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity. nih.gov Fused systems like the octahydroindole core are found in various natural products and serve as versatile scaffolds for the synthesis of complex pharmaceutical agents. rsc.orgnih.gov

Overview of Stereochemical Considerations in Octahydroindole Systems

The octahydroindole framework contains multiple chiral centers, leading to a number of possible stereoisomers. A critical stereochemical feature is the relative orientation of the two fused rings, which can result in either a cis-fused or a trans-fused system. csic.esresearchgate.net In the cis isomer, the hydrogen atoms at the bridgehead carbons (positions 3a and 7a) are on the same side of the molecule, whereas in the trans isomer, they are on opposite sides.

This stereoisomerism profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. thieme.de Researchers have developed various methods for stereoselective synthesis and for the resolution of racemic mixtures to isolate specific isomers. google.comwipo.int For instance, the hydrogenation of indole-2-carboxylic acid derivatives can lead to the formation of the cis-fused octahydroindole system. csic.es The development of these stereocontrolled synthetic routes is essential for producing enantiomerically pure compounds for pharmaceutical applications. nih.gov

Rationale for Focused Academic Inquiry into trans-Octahydro-1H-indole

The intense academic and industrial interest in this compound stems primarily from its role as a crucial building block in the synthesis of important pharmaceuticals. justia.com Specifically, the derivative (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, which possesses a trans-fused ring system, is a key intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. thieme.degoogle.comblogspot.com

Trandolapril is a medication used to treat hypertension and heart failure. thieme.degoogle.com The precise stereochemistry of the trans-fused octahydroindole core is critical for the drug's efficacy. When synthesized, octahydro-1H-indole-2-carboxylic acid is typically a mixture of four isomers. blogspot.com Therefore, a substantial body of research has been dedicated to developing efficient and highly stereoselective methods to synthesize the specific (2S,3aR,7aS) trans-isomer, making it a subject of focused academic and industrial inquiry. thieme.degoogle.comwipo.int

Chemical Properties of Octahydro-1H-indole

| Property | Value |

| Chemical Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| CAS Number | 4375-14-8 |

| Appearance | Data not widely available; likely a liquid or low-melting solid |

| Boiling Point | Data not widely available for the specific isomer |

| Solubility | Data not widely available |

| Synonyms | 7-Azabicyclo[4.3.0]nonane, Perhydroindole |

Note: Physical and chemical properties can vary between different stereoisomers. The data presented is for the general octahydro-1H-indole structure. nih.govchemeo.comnist.gov

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELQDSYLBLPQO-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454887 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030-29-7 | |

| Record name | trans-perhydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans Octahydro 1h Indole and Its Stereoisomers

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation represents a highly efficient and atom-economical approach to producing chiral indolines and their saturated derivatives. chinesechemsoc.org

Ruthenium N-Heterocyclic Carbene Catalysis for Enantioselective Hydrogenation of Indoles

A notable advancement in the synthesis of chiral octahydroindoles involves the use of Ruthenium N-Heterocyclic Carbene (Ru-NHC) catalysts. acs.orgnih.gov This method facilitates the complete and highly enantioselective hydrogenation of protected indoles. acs.orgnih.govnih.gov A key feature of this strategy is the dual function of the Ru-NHC complex, which can act as both a homogeneous and a heterogeneous catalyst. acs.orgnih.gov

Initially, the homogeneous Ru-NHC catalyst promotes the partial and enantioselective reduction of the indole (B1671886) ring. nih.gov Subsequently, the complex can transform in situ into nanosized heterogeneous particles that catalyze the hydrogenation of the more challenging aromatic ring, leading to the formation of octahydroindoles with high diastereoselectivity and enantioselectivity. nih.gov This approach allows for the creation of up to five new stereocenters in a single process. nih.gov

Key Findings of Ru-NHC Catalyzed Hydrogenation:

| Catalyst System | Substrate | Key Features | Outcome |

|---|

Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles

The asymmetric hydrogenation of unprotected indoles presents a significant challenge due to the aromaticity of the indole ring. chinesechemsoc.org However, iridium-based catalysts have emerged as a powerful tool for this transformation. chinesechemsoc.orgrsc.org A highly efficient catalytic system utilizing an iridium complex with a bisphosphine-thiourea ligand (ZhaoPhos) has been developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.org

This system operates through an anion-binding activation strategy, where a Brønsted acid assists in the in situ generation of an iminium ion from the unprotected indole. chinesechemsoc.org This activation breaks the aromaticity of the indole ring, enhancing its reactivity towards hydrogenation. chinesechemsoc.org The result is the production of chiral indolines with excellent stereoselectivities. chinesechemsoc.org While this method primarily yields indolines, it is a crucial step that can be followed by further reduction to obtain octahydroindoles.

Diastereoselective Synthesis via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become a powerful and versatile strategy for the construction of the bicyclic framework of octahydroindoles. researchgate.netsmolecule.com This method involves the intramolecular cyclization of a diene precursor, typically catalyzed by ruthenium-based catalysts such as Grubbs catalysts. smolecule.com

A stereoselective synthesis of the trans-octahydro-1H-indole-2-carboxylic acid, a key building block for the ACE inhibitor trandolapril, utilizes RCM as a key step. d-nb.info The synthesis starts from a protected L-pyroglutamic acid derivative which is subjected to a diastereoselective allylation. d-nb.info The resulting diene is then cyclized using a Ru-catalyzed RCM to form the bicyclic ring system, which is subsequently hydrogenated to afford the desired trans-octahydroindole derivative with high stereoselectivity. d-nb.info

Chiral Auxiliary-Induced Diastereoselective Ring-Closure Approaches

The use of chiral auxiliaries is a classic and effective strategy to control stereochemistry during the synthesis of octahydroindoles. This approach involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent ring-forming reaction.

One such method employs (S)-(-)-1-phenylethylamine as a chiral auxiliary. The synthesis begins with the alkylation of a derivative of this chiral amine, followed by an intramolecular cyclization under acidic conditions to form the octahydroindole core with a high degree of diastereoselectivity. The chiral auxiliary can then be cleaved to provide the enantiomerically enriched octahydroindole product. This strategy has been successfully applied in the synthesis of intermediates for pharmaceuticals like trandolapril. google.com

Enantioselective Resolution Techniques for Octahydro-1H-indole-2-Carboxylic Acid Derivatives

For the synthesis of specific stereoisomers of octahydro-1H-indole-2-carboxylic acid, enantioselective resolution of a racemic mixture is a common and practical approach. This technique separates enantiomers based on their different interactions with a chiral resolving agent or a chiral stationary phase.

One method involves the use of chiral organic bases, such as triethylamine, to form diastereomeric salts with the racemic carboxylic acid. These salts can then be separated by crystallization due to their different solubilities. Another powerful technique is chiral ligand-exchange High-Performance Liquid Chromatography (HPLC). researchgate.net In this method, a chiral mobile phase containing a complex of a metal ion (e.g., Cu(II)) with an optically active selector is used to separate the stereoisomers. researchgate.net Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can also be employed to facilitate separation on a chiral column. researchgate.net

HPLC Conditions for Stereoisomer Separation: researchgate.net

| Technique | Chiral Selector/Column | Key Feature | Application |

|---|---|---|---|

| Chiral Ligand-Exchange HPLC | Cu(II) complex with L-phenylalaninamide | Separation of underivatized stereoisomers | Analysis of intermediates in perindopril (B612348) synthesis. researchgate.net |

| Pre-column Derivatization HPLC | Ultron ES-OVM chiral column | Separation of PITC derivatives | Separation of diastereoisomers and enantiomers of Oic. researchgate.net |

Synthesis from Pyroglutamic Acid Derivatives

L-pyroglutamic acid, a readily available and inexpensive chiral starting material, serves as a versatile building block for the enantioselective synthesis of octahydro-1H-indole derivatives. d-nb.inforesearchgate.net

Total Synthesis and Semisynthesis Approaches to Complex Analogues

The synthesis of complex molecules containing the octahydro-1H-indole core is a significant area of research, particularly for the development of pharmacologically active agents. Total synthesis and semisynthesis strategies are employed to construct intricate analogues with specific stereochemistry.

Another class of complex analogues are the aeruginosins, which are linear peptides containing a 2-carboxy-6-hydroxyoctahydroindole (Choi) core. researchgate.net The total synthesis of aeruginosin 298-A analogues showcases a strategy to build this hydroxylated octahydroindole structure. A key synthetic sequence starts from O-methyl-L-tyrosine, which undergoes a Birch reduction. researchgate.net The resulting dihydroanisole derivative is then subjected to an aminocyclization in an acidic medium, followed by N-benzylation, to yield a mixture of diastereomers. researchgate.net Acid treatment favors the formation of the desired endo isomer, which is then hydrogenated and reduced to furnish the protected L-Choi core. researchgate.net

The total synthesis of even more complex indole alkaloids, such as the communesins, further illustrates the advanced strategies used. The synthesis of communesin alkaloids has been achieved through a convergent and modular approach. acs.org This strategy is based on the assembly of two complex fragments to form the critical C3a–C3a′ linkage, which is followed by a biomimetic aminal reorganization to construct the final heptacyclic core of the alkaloids. acs.org

Table 1: Selected Synthetic Approaches to Complex Octahydro-1H-indole Analogues

| Target Analogue/Core | Key Precursor(s) | Key Transformation(s) | Reference(s) |

| (2S, 3aR, 7aS)-Octahydro-1H-indole-2-carboxylic acid | (1S, 2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol | Base-induced cyclization, Hydrogenolysis | google.comgoogle.com |

| 2-Carboxy-6-hydroxyoctahydroindole (Choi) | O-Methyl-L-tyrosine | Birch reduction, Aminocyclization | researchgate.net |

| Communesin Alkaloids | Two complex amine fragments | Diazene-directed fragment assembly, Biomimetic aminal reorganization | acs.org |

Multicomponent and Cascade Reactions for Octahydroindole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and molecular complexity generation. mdpi.comfrontiersin.org Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction occurs as a consequence of the functionality formed in the previous step, provide elegant and atom-economical routes to complex structures. thieme-connect.com These strategies have been effectively applied to the synthesis of octahydroindole scaffolds.

A prominent example of a cascade reaction is the one-pot synthesis of octahydroindoles from readily accessible 2-(2-nitrovinyl)phenols. thieme-connect.com This rhodium-catalyzed hydrogenation cascade involves several sequential steps within a single pot. The process begins with the conjugate reduction of the nitrovinyl group, followed by the reduction of the nitro group to a primary amine and hydrogenation of the arene. The sequence is interrupted by the formation of an imine between the newly formed amine and a tethered carbonyl group, which is then finally hydrogenated to yield the octahydroindole scaffold. thieme-connect.com This method can produce various substituted octahydroindoles with good yields and diastereoselectivity. thieme-connect.com A similar cascade combining hydrogenation, reductive amination, and cyclization starting from 2-(2-nitrovinyl)phenol has been noted to produce a nearly equal mixture of cis and trans isomers.

Table 2: Rhodium-Catalyzed Hydrogenation Cascade for Octahydroindole Synthesis

| R-Group on Phenol | Yield | Diastereomeric Ratio (dr) | Reference |

| H | 79% | >95:5 | thieme-connect.com |

| 4-Me | 71% | 91:9 | thieme-connect.com |

| 4-Et | 53% | 43:30:27 | thieme-connect.com |

| 4-Cy | 71% | 78:17:5 | thieme-connect.com |

Photocatalysis has also enabled novel cascade reactions for constructing the octahydroindole framework. A photocascade process has been developed that transforms simple furan (B31954) substrates into polycyclic alkaloid frameworks, including the octahydroindole scaffold. researchgate.net This method utilizes photocatalyzed energy transfer to generate singlet oxygen, which sets up the furan substrate for subsequent photocatalytic reactions, leading to the complex bicyclic structure in a one-pot transformation. researchgate.netlookchem.com

Furthermore, multicomponent reactions have been specifically designed for the synthesis of octahydroindole derivatives. A tunable copper-catalyzed multicomponent reaction has been developed that leads to alkaloid-inspired octahydroindole-2-carboxylic acid derivatives. ugr.es These advanced MCR and cascade methodologies provide powerful tools for the rapid and efficient construction of diverse and complex octahydroindole-based molecules.

Comprehensive Spectroscopic and Structural Characterization of Trans Octahydro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and conformation of a compound in solution. For trans-octahydro-1H-indole, both ¹H and ¹³C NMR, along with two-dimensional techniques like NOESY/ROESY, are indispensable for an unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound and its derivatives display characteristic chemical shifts that are highly sensitive to the molecule's three-dimensional geometry. The trans fusion of the six-membered and five-membered rings imposes a rigid conformation, leading to distinct chemical environments for the protons and carbons.

In derivatives of octahydroindole, the chemical shifts of the ring protons typically appear in the range of 1.0 to 4.5 ppm. For instance, in a study of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, the proton and carbon signals were extensively analyzed. nih.gov The protons on the cyclohexane (B81311) ring appear as a series of complex multiplets between approximately 1.20 and 2.36 ppm. The protons on the pyrrolidine (B122466) ring, particularly those adjacent to the nitrogen atom (at positions 2 and 7a), are shifted further downfield. For example, the proton at the bridgehead position 7a often appears as a multiplet around 3.1-3.7 ppm, while the proton at C2 can be found near 4.0-4.4 ppm, depending on the substituents. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the saturated rings resonate in the aliphatic region of the spectrum. In derivatives, the carbons of the cyclohexane moiety typically appear between 20 and 40 ppm. nih.gov The carbons of the pyrrolidine ring, being closer to the heteroatom, are generally found further downfield, with C2 and C7a appearing in the range of 57 to 61 ppm. nih.gov The specific chemical shifts are influenced by the substituents and the solvent used. For example, methyl groups attached to the indole (B1671886) nitrogen typically resonate around 30-35 ppm in the ¹³C spectrum and 2.46-2.50 ppm in the ¹H spectrum.

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a derivative of this compound, specifically (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, in D₂O. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 4.38 (m) | 59.94 |

| 3a | 3.72 (m) | 57.61 |

| 4 | 1.20-1.51 (m) | 23.95 |

| 5 | 1.20-1.51 (m) | 24.72 |

| 6 | 1.54-1.70 (m) | 32.44 |

| 7 | 1.72-1.82 (m), 2.02-2.15 (m) | 20.51, 21.01 |

| 7a | 2.23-2.36 (m) | 36.33 |

Nuclear Overhauser Effect (NOE) and ROESY for Conformational Assignments

While ¹H and ¹³C NMR provide information about the connectivity and local electronic environment, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons, which in turn defines the molecule's conformation. researchgate.nethuji.ac.il

For this compound, the key to confirming the stereochemistry lies in observing NOE/ROE correlations between protons that are spatially close in the trans-fused ring system. A characteristic NOE is expected between the axial protons on the same face of the rings. For example, a pronounced NOE between the proton at the bridgehead carbon (C7a) and axial protons on the cyclohexane ring would provide strong evidence for the trans configuration. nih.gov

In a ROESY experiment on a related system, a distinct correlation was observed between the proton on the bridgehead carbon and axial protons on the adjacent ring, which unequivocally established the stereochemistry. nih.gov Similarly, for oligomers of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, ROESY spectra indicated an all-trans amide bond structure, which is consistent with the rigid bicyclic framework. rsc.orgrsc.org The presence of characteristic NOEs, such as between the α-CH and δ-CH protons in the pyrrolidine ring, further supports the assigned conformation. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₈H₁₅N. nist.gov

In various studies involving derivatives of octahydro-1H-indole, HRMS has been used to confirm the identity of the synthesized compounds. For example, the hydrochloride salt of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid was analyzed by HRMS, and the calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the observed mass. nih.gov This high degree of accuracy (typically within 5 ppm) allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also provide structural information, although for a simple saturated system like octahydro-1H-indole, the fragmentation may be less diagnostic than for more complex molecules.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the stereochemistry and conformation.

Advanced Chromatographic Methods for Isomer Separation and Purity Assessment

The synthesis of octahydro-1H-indole can often lead to a mixture of diastereomers (cis and trans isomers). Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating these isomers and assessing the purity of the desired trans isomer. nih.gov

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the separation of the diastereomers of octahydro-1H-indole and its derivatives, reversed-phase HPLC is commonly employed. longdom.org

The separation of diastereomers is typically achieved using a C18 stationary phase. researchgate.net The mobile phase composition, pH, and temperature are optimized to achieve baseline separation of the isomers. longdom.orgresearchgate.net For non-chromophoric compounds like octahydro-1H-indole, a refractive index detector (RID) can be used for quantification. longdom.orgresearchgate.net In cases where the isomers are chiral, chiral stationary phases or chiral mobile phase additives can be used to resolve the enantiomers. nih.govamericanpharmaceuticalreview.com

Several studies have reported the successful HPLC separation of the stereoisomers of octahydro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals. nih.govresearchgate.netnih.gov These methods often involve pre-column derivatization to introduce a chromophore, allowing for more sensitive UV detection. nih.gov The development of robust and validated HPLC methods is crucial for quality control in both research and industrial settings to ensure the stereochemical purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides valuable information regarding its purity, retention characteristics, and mass fragmentation pattern, which is essential for its structural elucidation and differentiation from related isomers and impurities.

The chromatographic separation in GC is based on the compound's boiling point and its interactions with the stationary phase of the capillary column. While specific retention times can vary depending on the experimental conditions (e.g., column type, temperature program, and carrier gas flow rate), the Kovats retention index (RI) provides a more standardized value. For instance, the closely related compound 3-methyl-octahydro-1H-indole has reported Kovats retention indices of 1217 on a standard non-polar column and 1415 on a standard polar column, offering an approximation of the elution behavior of octahydroindoles. nih.gov

Following separation by gas chromatography, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of octahydro-1H-indole is characterized by a distinct molecular ion peak and several key fragment ions. nist.gov The molecular ion (M+) peak for C8H15N is observed at a mass-to-charge ratio (m/z) of 125, which corresponds to its molecular weight. nist.gov The presence of an odd molecular weight is a characteristic feature of compounds containing an odd number of nitrogen atoms, in accordance with the nitrogen rule. jove.com

The fragmentation of cyclic amines like octahydro-1H-indole is influenced by the presence of the nitrogen atom. whitman.edu A common feature in the mass spectra of cyclic amines is a prominent M-1 peak, resulting from the loss of a hydrogen atom from the carbon atom alpha to the nitrogen. whitman.edumiamioh.edu The fragmentation process is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. jove.com

The principal fragments observed in the electron ionization mass spectrum of octahydro-1H-indole are detailed in the table below. The base peak, which is the most intense peak in the spectrum, provides a key identifier for the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Postulated Fragment Ion/Structure |

|---|---|---|

| 125 | ~30 | [C8H15N]+• (Molecular Ion) |

| 96 | ~50 | [M-C2H5]+ |

| 82 | ~100 (Base Peak) | [M-C3H7]+ |

| 67 | ~45 | [C5H9]+ |

| 54 | ~40 | [C4H6]+ |

| 41 | ~55 | [C3H5]+ |

The interpretation of this fragmentation pattern, in conjunction with the retention data from gas chromatography, allows for the confident identification of this compound in a sample. The high sensitivity and specificity of GC-MS make it an indispensable tool for quality control during its synthesis and for its detection in various research applications.

Stereochemical and Conformational Landscape of Trans Octahydro 1h Indole

Analysis of trans-Fusion Stereochemistry in the Bicyclic System

The defining structural feature of trans-octahydro-1H-indole is the fusion of the six-membered cyclohexane (B81311) ring and the five-membered pyrrolidine (B122466) ring. In the trans isomer, the bridgehead hydrogens are located on opposite faces of the molecule. This arrangement results in a more rigid and linear geometry compared to its cis-fused counterpart. The trans-fusion locks the bicyclic system into a relatively fixed conformation, significantly restricting the degree of conformational freedom available to both rings.

The synthesis of the trans-fused octahydroindole ring system with specific stereochemistry is a key challenge in organic synthesis. For instance, in the synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, the correct stereochemistry at the (2S,3aR,7aS) positions is crucial for its therapeutic activity. google.com The synthesis often involves stereocontrolled methods to ensure the desired trans configuration. One approach involves the epimerization of a cis-cyclohexane derivative to the more stable trans isomer, followed by further transformations to construct the pyrrolidine ring. google.com Another strategy employs aza-Michael reactions in a domino Robinson annulation to construct the octahydroindole core with high stereoselectivity. scispace.comresearchgate.net These synthetic strategies underscore the importance of controlling the stereochemistry at the ring junction to achieve the desired therapeutic agent.

The rigidity of the trans-fused system can be visualized by considering the decalin system, a related bicyclic structure composed of two fused cyclohexane rings. In trans-decalin, both rings are in a chair conformation, and the system is conformationally rigid, unable to undergo a ring flip. youtube.com Similarly, the cyclohexane ring in this compound is expected to adopt a stable chair conformation, which in turn influences the conformation of the fused pyrrolidine ring.

Conformational Preferences of the Six-Membered Ring (Cyclohexane Moiety)

The six-membered carbocyclic ring in this compound, analogous to a disubstituted cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net In a trans-1,2-disubstituted cyclohexane, the two substituents can be either in a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant destabilizing steric interactions between axial substituents on the same side of the ring. utexas.edulibretexts.org

The stability of the chair conformation is significantly higher than other possible conformations such as the boat, twist-boat, or half-chair. The chair conformation has all carbon-carbon bonds staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. slideshare.net Any deviation from this low-energy conformation would introduce significant strain into the bicyclic system.

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | 5.5 | Intermediate strain |

| Boat | 6.9 | Significant torsional and steric strain (flagpole interactions) |

| Half-Chair | 10.8 | High angle and torsional strain |

Pucker Conformations of the Pyrrolidine Ring in Fused Octahydroindoles

The five-membered pyrrolidine ring in this compound is not planar and adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations for a pyrrolidine ring are the "envelope" (or C_s symmetry) and the "twist" (or C_2 symmetry) conformations. biomedres.us In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

In fused systems like octahydroindoles, the pyrrolidine ring conformation is influenced by the rigid cyclohexane ring. X-ray crystallographic studies of derivatives of octahydroindole-2-carboxylic acid have shown that the pyrrolidine ring can adopt an envelope conformation. nih.gov Specifically, in one derivative, the pyrrolidine ring assumes a Cγ-exo conformation, where the Cγ atom (C8a in the octahydroindole numbering) deviates from the plane defined by the other four atoms. nih.gov The fusion to the chair conformation of the six-membered ring occurs at the flap of this envelope. nih.gov

The puckering of the pyrrolidine ring is not static and can be influenced by substituents. In proline, a related five-membered heterocyclic amino acid, the ring puckering can be controlled by the choice of substituents. nih.govnih.gov For instance, electronegative substituents at the C4 position can favor either an endo or exo pucker depending on their stereochemistry. nih.gov While direct studies on the puckering of the parent this compound are limited, these findings on related systems suggest that the pyrrolidine ring exists in a dynamic equilibrium between different puckered conformations, with the specific preference being influenced by the fusion to the cyclohexane ring and the presence of any substituents.

Influence of Substituents on Ring Conformation and Configuration

For the cyclohexane moiety, a bulky substituent will strongly prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org This preference can be so strong that it "locks" the conformation of the cyclohexane ring, further restricting the flexibility of the entire molecule. slideshare.net For example, a large substituent on the cyclohexane ring of this compound would dictate the chair conformation that places this group in an equatorial orientation.

Substituents on the pyrrolidine ring can influence its puckering. As observed in proline derivatives, substituents can stabilize a particular envelope or twist conformation. nih.govnih.gov This is due to a combination of steric and stereoelectronic effects. For instance, an electron-withdrawing substituent can alter the electron distribution in the ring, favoring a conformation that optimizes orbital overlap. nih.gov In the context of this compound, a substituent on the pyrrolidine ring could similarly bias the equilibrium between different puckered states.

The interplay between substituents and the inherent conformational preferences of the fused ring system is a key consideration in the design of molecules with specific shapes and functionalities. The stereoselective introduction of substituents is a powerful tool for controlling the three-dimensional structure of this compound derivatives.

Dynamic Conformational Exchange Studies

The this compound molecule is not entirely static but undergoes dynamic conformational exchange processes. While the trans-fusion prevents a complete ring flip of the cyclohexane chair, other conformational changes can occur, such as the interconversion between different puckered conformations of the pyrrolidine ring. These dynamic processes can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

Dynamic NMR allows for the investigation of conformational equilibria and the determination of the energy barriers associated with these processes. By analyzing the changes in NMR spectra at different temperatures, it is possible to quantify the rates of conformational exchange. For instance, line broadening or the coalescence of signals at specific temperatures can provide information about the energy barriers to ring inversion or pseudorotation.

While specific dynamic NMR studies on the parent this compound are not extensively reported in the reviewed literature, studies on related heterocyclic systems, such as piperidines and other fused-ring structures, have provided valuable insights into their conformational dynamics. acs.orgwesternsydney.edu.au These studies have revealed that even in relatively rigid systems, subtle conformational changes can occur, and these dynamics can be crucial for understanding the molecule's reactivity and biological function. The interconversion between different pyrrolidine puckers in this compound is expected to be a low-energy process that could be characterized by dynamic NMR techniques.

Stereochemical Control in Chemical Transformations

The well-defined stereochemical and conformational features of this compound make it an excellent scaffold for stereocontrolled chemical transformations. The rigid bicyclic framework can direct the approach of reagents to a specific face of the molecule, leading to high levels of diastereoselectivity in chemical reactions.

The synthesis of enantiomerically pure derivatives of octahydroindole-2-carboxylic acid, a key component of several pharmaceuticals, relies heavily on stereochemical control. nih.govchemistryviews.org For example, the alkylation of enolates derived from protected octahydroindole-2-carboxylic acid has been shown to proceed with high diastereoselectivity. The fused bicyclic structure shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, resulting in the formation of a single stereoisomer. nih.gov

Furthermore, the development of asymmetric syntheses of octahydroindoles has been a significant area of research. scispace.comresearchgate.net Organocatalytic methods, for instance, have been employed to construct the octahydroindole core with high enantioselectivity and complete diastereoselective control. researchgate.net These methods often involve a cascade of reactions where the stereochemistry of each step is carefully controlled to build up the complex polycyclic structure. The ability to control the stereochemistry at multiple centers is crucial for the synthesis of complex natural products and pharmaceuticals containing the octahydroindole motif. researchgate.netacs.org

The predictable conformation of the this compound skeleton allows for the rational design of stereoselective reactions. By understanding the spatial arrangement of the atoms in the molecule, chemists can predict the outcome of a reaction and design synthetic routes that lead to the desired stereoisomer with high purity.

Advanced Applications in Organic Synthesis and Functional Materials

Role as Chiral Building Blocks in Complex Molecule Synthesis

The stereochemically defined structure of trans-octahydro-1H-indole derivatives makes them exceptional chiral building blocks. Their utility spans the creation of constrained amino acids and the core structures of various natural products, providing chemists with a reliable starting point for stereoselective synthesis.

The this compound core is a foundational element in the synthesis of non-proteinogenic α-amino acids, particularly bicyclic proline analogues. These constrained amino acids are highly sought after for their ability to impart specific secondary structures and increased stability to peptides.

A notable example is (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic), a proline analogue that incorporates a fused cyclohexane (B81311) ring into the pyrrolidine (B122466) framework. chemistryviews.org The synthesis of Oic and its stereoisomers allows for its incorporation into peptide chains, where it introduces significant backbone rigidity and enhanced lipophilicity. nih.gov This increased lipophilicity is crucial for improving the absorption and distribution of peptide-based drugs across biological membranes. nih.gov

Furthermore, stereoselective synthetic routes have been developed to produce polyhydroxylated derivatives, such as l-Choi ((2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole), starting from precursors like l-tyrosine (B559521) which are converted to an octahydroindole scaffold. nih.gov Methodologies have also been established for the synthesis of trans-fused octahydroisoindole-1-carboxylic acids, which serve as valuable bicyclic proline analogues for drug discovery. eurekaselect.com The development of efficient synthetic strategies, including the diastereoselective α-alkylation of oxazolidinone intermediates derived from octahydroindole, provides access to a wide range of enantiopure α-tetrasubstituted derivatives for advanced peptide engineering. nih.gov

The fused bicyclic system of octahydroindole is a common motif in a variety of biologically active natural products. This structural significance has positioned it as a key scaffold in the total synthesis of these complex molecules and has inspired the creation of novel chemical libraries for drug discovery. nih.gov

Several important alkaloids feature cores that closely resemble the octahydroindole framework. The recognition of this recurring structural theme has driven efforts to use octahydroindole derivatives as versatile starting materials in synthetic chemistry.

| Natural Product | Biological Activity | Structural Relevance |

|---|---|---|

| Lentiginosine | Amyloglucosidase inhibitor | Features a dihydroxylated indolizidine scaffold, a structural relative of the octahydroindole core. nih.gov |

| Swainsonine | α-Mannosidase inhibitor | Contains a trihydroxylated indolizidine alkaloid structure, related to the octahydroindole framework. nih.gov |

| Castanospermine | α-Glucosidase inhibitor | A tetrahydroxylated indolizidine alkaloid sharing structural similarities with functionalized octahydroindoles. nih.gov |

| Parkacine | Alkaloid | Isolated from Amaryllis belladonna, it contains a fused bicyclic scaffold resembling the octahydroindole core. nih.gov |

Development of Organocatalysts and Ligands for Asymmetric Transformations

While this compound itself is not typically used directly as a catalyst, its rigid and chiral backbone makes it an attractive scaffold for the design of novel ligands and organocatalysts for asymmetric synthesis. The broader indole (B1671886) framework, from which octahydroindole is derived, has given rise to a new class of C₂-symmetric, spirocyclic compounds known as SPINDOLEs. nih.gov These structures, synthesized from indole and acetone (B3395972) using a confined chiral Brønsted acid catalyst, have shown exceptional performance in promoting highly selective reactions. nih.gov

The success of these indole-based chiral architectures highlights the potential of using the octahydroindole skeleton to develop new, privileged motifs that can effectively transmit asymmetry in chemical transformations. nih.gov The inherent stereochemistry and conformational rigidity of the trans-fused system could lead to the creation of highly effective catalysts and ligands for a range of asymmetric reactions, including hydrogenations, alkylations, and Michael additions. nih.gov

Design and Synthesis of Peptidomimetics Incorporating Octahydroindole Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. chemistryviews.org Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, is a key building block in this field. chemistryviews.org

Incorporating the rigid Oic scaffold into a peptide sequence confers several advantages. It restricts the conformational freedom of the peptide backbone, similar to proline, which can lead to higher receptor affinity and selectivity. nih.gov The fused cyclohexane ring also significantly increases the lipophilicity of the peptide, a property that can improve its ability to cross cell membranes and resist enzymatic degradation. nih.gov These features make Oic a valuable component for transforming bioactive peptides into more viable drug candidates.

The Polyproline II (PPII) helix is a common secondary structure in proteins, characterized by an extended, left-handed helical conformation. nih.gov Oligomers composed of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) have been shown to form exceptionally stable PPII-type helices. bohrium.com

Unlike natural PPII helices, which are typically found in polar and exposed regions of proteins, the structures formed by oligo-Oic peptides are highly hydrophobic. nih.gov Research has demonstrated that the hydrophobicity of these helices increases with the length of the oligomer sequence, making them suitable for nonpolar environments. nih.gov This unique property has enabled the design of the first purely artificial transmembrane peptide with a structural organization that is not dependent on hydrogen bonding. acs.orgnih.gov This innovative application of the octahydroindole scaffold opens new avenues for creating novel biomaterials and membrane-active agents. acs.orgnih.gov

Exploration in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems are an emerging technology for the safe and efficient storage and transportation of hydrogen. These systems use organic molecules that can be reversibly hydrogenated and dehydrogenated. The indole/octahydroindole pair is a promising LOHC system, where indole is the hydrogen-lean form and this compound is the hydrogen-rich (storage) form. acs.org

The system offers a favorable hydrogen storage capacity of 6.4% by weight. fau.denih.govacs.org The dehydrogenation process involves the release of hydrogen from octahydroindole to regenerate indole, a reaction that has been studied on various catalytic surfaces, including Platinum (Pt) and Nickel (Ni). acs.orgfau.de Studies on a Pt(111) surface show that dehydrogenation occurs between 300 and 390 K. acs.org Nickel has been investigated as a more cost-effective catalyst alternative to platinum. fau.deacs.org To improve thermal stability and reduce decomposition during the hydrogenation/dehydrogenation cycles, derivatives such as 1-methyl-indole have been investigated, showing improved stability at higher operating temperatures. mdpi.com

| LOHC System Component | Role | Hydrogen Storage Capacity (wt%) | Key Research Findings |

|---|---|---|---|

| Indole | Hydrogen-Lean Carrier | N/A | The aromatic molecule that is hydrogenated to store hydrogen. acs.org |

| Indoline | Intermediate | 1.7% (from Indole) | A partially hydrogenated intermediate in the cycle. acs.orgfau.deacs.org |

| This compound | Hydrogen-Rich Carrier | 6.4% (from Indole) | The fully hydrogenated form for hydrogen storage and transport. fau.denih.govacs.org |

| 1-Methyl-octahydroindole | Derivative Hydrogen-Rich Carrier | Comparable to Octahydroindole | Offers improved thermal stability compared to the non-methylated system. mdpi.com |

Novel Functionalization for Advanced Materials Development

The saturated bicyclic structure of this compound serves as a versatile scaffold for the development of advanced functional materials. Through targeted functionalization, particularly at the nitrogen atom, its derivatives can be tailored for applications ranging from specialty polymers to materials for renewable energy storage. Researchers have explored various synthetic pathways to incorporate the octahydroindole moiety into larger molecular architectures, thereby imparting unique properties to the resulting materials.

One significant area of development is the use of octahydroindole derivatives as monomers in polymerization reactions. By introducing reactive functional groups onto the octahydroindole ring system, it can be converted into a building block for novel polymers. For instance, a closely related derivative, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI), has been successfully used to synthesize functional polyethers through anionic ring-opening polymerization. mdpi.com This process involves opening the reactive epoxy ring to form linear polyethers that feature the bulky tetrahydroindole rings as side chains. mdpi.com The polymerization, initiated by a catalyst such as potassium hydroxide, results in resinous or powdered substances with molecular weights in the range of 8.7–11.7 kDa. mdpi.com These polymers are soluble in a variety of organic solvents, including ethanol, chloroform, and DMSO. mdpi.com

| Polymer ID | Monomer | Catalyst (wt. %) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| P7 | EPTHI | KOH (2%) | 90 | 14 | 61 | 127–130 |

Another cutting-edge application of the octahydroindole framework is in the field of renewable energy, specifically as a Liquid Organic Hydrogen Carrier (LOHC). researchgate.netmdpi.com LOHC systems provide a safe and effective medium for the storage and transportation of hydrogen. mdpi.com The this compound molecule is the hydrogen-rich (hydrogenated) form in this system, while indole represents the hydrogen-lean (dehydrogenated) form. researchgate.netmdpi.com The release of hydrogen is achieved through catalytic dehydrogenation over a platinum surface, Pt(111). researchgate.net

Studies have shown that the dehydrogenation process on the catalyst surface occurs in distinct steps at elevated temperatures. researchgate.net Initially, above 300 K, the N-H bond of the octahydroindole molecule deprotonates. researchgate.netmdpi.com As the temperature increases, subsequent dehydrogenation leads to the formation of an indole intermediate, which ultimately results in a stable indolide species on the platinum surface above 300 K. researchgate.net

To enhance the stability and performance of the LOHC system, N-alkylated derivatives such as 1-methyl-octahydroindole have been investigated. mdpi.comresearchgate.net Research indicates that N-methylation improves the chemical stability of the carrier molecule, significantly reducing the amount of decomposition products observed during the repeated hydrogenation and dehydrogenation cycles compared to the non-methylated indole system. mdpi.com This enhanced stability is crucial for the long-term viability of LOHC materials. The enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole is approximately +55.6 kJ mol(H₂)⁻¹, which is comparable to that of the parent octahydroindole, suggesting that the favorable thermodynamics are preserved. mdpi.com

| Temperature Range | Key Process on Pt(111) Surface | Resulting Species |

|---|---|---|

| > 270 K - 300 K | N-H bond deprotonation | Deprotonated octahydroindole |

| > 300 K | Dehydrogenation via indole intermediate | Indolide |

Conclusion and Future Research Directions

Summary of Current Achievements in trans-Octahydro-1H-indole Chemistry

The chemistry of this compound has seen significant progress, largely driven by its incorporation into pharmacologically important agents. The most notable achievement is the successful application of the trans-fused octahydroindole ring system as a core component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

A primary example is its role as a key intermediate in the production of Trandolapril, a medication used to treat hypertension and heart failure. google.com The synthesis of the specific stereoisomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, which contains the requisite trans-fused ring system, stands as a landmark accomplishment. google.comlongdom.org This achievement highlights the ability of synthetic chemists to control stereochemistry across multiple chiral centers to produce enantiomerically pure compounds essential for therapeutic efficacy. The development of scalable processes for this intermediate has been a significant focus, moving away from hazardous reagents and complex resolutions to more streamlined, stereoselective synthetic routes. google.com

Emerging Synthetic Challenges and Opportunities

Despite the successes, the synthesis of the this compound scaffold continues to present challenges and opportunities for innovation.

Challenges:

Stereocontrol: The principal challenge lies in the diastereoselective construction of the trans-fused ring junction. Many synthetic routes can lead to mixtures of cis and trans isomers, necessitating difficult purification steps or inefficient isomer-separation processes. longdom.org Achieving high stereoselectivity is crucial, especially in pharmaceutical applications where only one diastereomer possesses the desired biological activity.

Starting Materials: The development of syntheses from simple, achiral starting materials remains an area of active research. While methods using chiral precursors exist, they can be costly. Creating the trans-fused system with the correct stereochemistry from readily available materials is a key goal. google.com

Opportunities:

Catalytic Asymmetric Synthesis: There is a significant opportunity for the development of new catalytic methods to access the this compound core. Asymmetric hydrogenation and cyclization reactions catalyzed by transition metals could provide efficient and highly stereoselective pathways.

Novel Cyclization Strategies: The exploration of novel ring-closing strategies, such as intramolecular [3+2] cycloadditions or domino reactions, could open new avenues to this scaffold. nih.gov These modern synthetic methods offer the potential for rapid assembly of the bicyclic core with high efficiency and stereocontrol. For instance, treatment of N-substituted precursors with a base can induce cyclization to form the trans-fused octahydroindole ring system as the major isomer. google.com

Potential for Novel Applications in Bioorganic and Medicinal Chemistry Scaffold Design

The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive natural products and synthetic drugs. nih.govdocumentsdelivered.com The saturated this compound derivative retains the core bicyclic structure while offering a three-dimensional geometry that is highly attractive for modern drug design.

Conformationally Constrained Analogs: The rigid trans-fused framework makes it an excellent template for creating conformationally constrained analogs of biologically important molecules, such as amino acids. For example, derivatives like trans-fused octahydroisoindole-1-carboxylic acids are considered bicyclic proline analogues, which are of great interest in the development of new drugs.

Access to New Chemical Space: As a saturated, sp³-rich scaffold, it allows medicinal chemists to move beyond the flat, aromatic structures that have traditionally dominated drug discovery. This exploration of three-dimensional chemical space is critical for identifying novel ligands for complex biological targets like protein-protein interactions.

Diversification: The nitrogen atom and the carbon skeleton of the this compound ring provide multiple points for chemical modification. This allows for the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents for a wide range of diseases.

Advances in Spectroscopic and Computational Methodologies for Characterization

The unambiguous characterization of the this compound scaffold and its derivatives is essential for confirming structure and stereochemistry. Advances in analytical techniques have been crucial in this regard.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H and ¹³C) and 2D NMR techniques are the most powerful tools for elucidating the structure of octahydroindoles. nih.gov 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly vital for determining the relative stereochemistry of the ring fusion, allowing for clear differentiation between cis and trans isomers.

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with gas or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns of these compounds. nist.govnih.gov Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing the fragmentation of parent ions. scielo.org.mx

Computational Methods:

Density Functional Theory (DFT) Calculations: Computational modeling is increasingly used to predict the stable conformations of the this compound ring system. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Molecular Docking: In medicinal chemistry, computational docking studies can predict how molecules incorporating the this compound scaffold might bind to biological targets, guiding the design of more potent and selective drug candidates.

Below are some of the computed chemical properties for this compound.

| Property Name | Value | Source |

| Molecular Weight | 125.21 g/mol | PubChem |

| Molecular Formula | C₈H₁₅N | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 125.120449483 Da | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Future advancements in these analytical and computational tools will continue to deepen the understanding of this important chemical entity and facilitate its application in science and medicine.

Q & A

Q. What statistical and visualization tools are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodology : Use cheminformatics software (e.g., Schrödinger Suite, RDKit) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Visualize SAR trends via heatmaps or 3D scatterplots. Report confidence intervals and p-values to quantify uncertainty. Archive code and datasets in repositories like Zenodo .

Q. How should researchers document experimental protocols to meet reproducibility standards?

- Methodology : Adopt electronic lab notebooks (ELNs) for real-time data entry. Include step-by-step procedures, instrument calibration logs, and raw data files. For critical steps (e.g., catalyst preparation), provide video protocols or annotated diagrams. Reference guidelines from organizations like the Royal Society of Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.